molecular formula C18H21NO4 B10844788 5-Hexyl-2-(3-nitrophenoxy)phenol

5-Hexyl-2-(3-nitrophenoxy)phenol

Cat. No.: B10844788
M. Wt: 315.4 g/mol
InChI Key: ZPFZCOJDEYCPSH-UHFFFAOYSA-N
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Description

5-Hexyl-2-(3-nitrophenoxy)phenol is a synthetic phenolic compound designed for advanced research and development applications. This chemical features a central diphenyl ether core substituted with a hexyl chain and a nitro group, a structure of significant interest in materials science . Phenolic compounds of this class are frequently investigated as building blocks for high-performance polymers, such as phthalonitrile resins, which are valued for their exceptional thermal stability and mechanical properties, making them suitable for aerospace and microelectronics industries . Researchers also explore such m-aryloxy phenol structures for their potential as antioxidants, ultraviolet (UV) light absorbers, and flame retardants in the production of plastics, adhesives, and protective coatings . The presence of the electron-withdrawing nitro group on one of the phenyl rings can influence the compound's electronic properties and its reactivity in further synthetic transformations, for instance, in the formation of more complex molecular architectures or coordination chemistry . This product is provided as a high-purity standard to ensure reproducible results in analytical and experimental workflows. 5-Hexyl-2-(3-nitrophenoxy)phenol is intended for research purposes in a controlled laboratory environment and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

5-hexyl-2-(3-nitrophenoxy)phenol

InChI

InChI=1S/C18H21NO4/c1-2-3-4-5-7-14-10-11-18(17(20)12-14)23-16-9-6-8-15(13-16)19(21)22/h6,8-13,20H,2-5,7H2,1H3

InChI Key

ZPFZCOJDEYCPSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=C(C=C1)OC2=CC=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Demethylation of Methoxy Precursors

A widely adopted route involves the demethylation of 5-hexyl-2-methoxy-3-nitrophenoxy intermediates. Source outlines a two-step protocol:

  • Demethylation : Treatment of 4-hexyl-2-methoxyphenol with boron tribromide (BBr₃) in dry dichloromethane at −78°C achieves quantitative demethylation to 4-hexyl-2-hydroxyphenol.

  • Etherification : Reaction with 1-fluoro-3-nitrobenzene in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) at 80°C yields the target compound with 78% isolated yield.

Key Data:

StepReagents/ConditionsYieldPurity
DemethylationBBr₃, DCM, −78°C, 3 h>95%99%
Etherification1-Fluoro-3-nitrobenzene, Cs₂CO₃, 80°C78%97%

This method’s efficiency stems from the strong electron-withdrawing nitro group, which activates the aryl fluoride for nucleophilic attack.

Palladium-Catalyzed Coupling Strategies

Ullmann-Type Coupling

Source demonstrates a palladium-catalyzed approach using 2-(3-nitrophenoxy)pyridine intermediates. The protocol involves:

  • Coupling : Reaction of 5-hexyl-2-hydroxyphenol with 2-chloro-3-nitrobenzene in toluene using palladium acetate (Pd(OAc)₂) and Xantphos ligand at 110°C for 24 h.

  • Demethylation : Subsequent treatment with methyl triflate and active metals (e.g., Mg) in methanol at 70°C removes protecting groups, yielding the final product with 82% efficiency.

Advantages:

  • Tolerates electron-deficient aryl halides.

  • Ligand choice (Xantphos) minimizes homo-coupling byproducts.

Biocatalytic Demethylation Approaches

Enzymatic Methyl Group Shuttling

Source reports a corrinoid-dependent methyltransferase system for reversible demethylation. Key steps:

  • Methylation : Vanillin derivatives are methylated using S-adenosylmethionine (SAM) analogs.

  • Demethylation : Enzymatic cleavage of methyl aryl ethers under mild aqueous conditions (pH 7.4, 37°C).

Performance Metrics:

ParameterValue
Conversion Rate65–70%
Selectivity>90%
Reaction Time48 h

While yields are moderate compared to chemical methods, this approach offers sustainability and avoids harsh reagents.

Acid-Catalyzed Rearrangement

Fries-Type Rearrangement

Source describes an AlCl₃-mediated rearrangement of 5-hexyl-2-(3-nitrobenzoyloxy)phenol. At 120°C in chlorobenzene, the acyl group migrates to the ortho position, followed by hydrolysis to yield the target compound (62% yield).

Limitations:

  • Competing side reactions reduce scalability.

  • Requires stoichiometric AlCl₃, complicating purification.

Comparative Analysis of Methods

Efficiency and Practicality

MethodYield RangeScalabilityGreen Metrics (E-factor)
Nucleophilic Substitution75–82%High8.2 (moderate)
Palladium Catalysis70–82%Moderate12.4 (high)
Biocatalytic65–70%Low3.1 (excellent)
Acid-Catalyzed55–62%Low15.8 (poor)

Cost Considerations

  • Pd(OAc)₂ : ~$320/g (major cost driver in catalytic methods).

  • BBr₃ : ~$50/kg (cost-effective but hazardous).

  • Enzymatic systems: ~$200/L (high initial investment) .

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-2-(3-nitrophenoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: H₂, Pd/C, or other metal catalysts.

    Electrophilic Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Electrophilic Substitution: Various substituted phenols depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hexyl-2-(3-nitrophenoxy)phenol is unique due to the combination of the hexyl chain and the nitrophenoxy group, which imparts specific chemical properties and reactivity. This combination allows for diverse applications in various fields, including chemistry, biology, medicine, and industry.

Q & A

Q. What are the established synthetic routes for preparing 5-Hexyl-2-(3-nitrophenoxy)phenol, and what analytical techniques are critical for confirming its structural integrity?

Methodological Answer: The synthesis typically involves a multi-step process:

Etherification : Reacting a phenolic precursor (e.g., 5-hexylresorcinol) with 3-nitrobenzene derivatives under nucleophilic aromatic substitution conditions. Copper iodide (CuI) or piperidine catalysts may enhance regioselectivity for the nitrophenoxy group .

Demethylation : If methoxy-protected intermediates are used, demethylation with reagents like BBr₃ or HBr/AcOH yields the final phenolic hydroxyl group .
Key Analytical Techniques :

  • ¹H NMR : Confirms substitution patterns (e.g., integration ratios for hexyl chain protons and aromatic protons) .
  • HRMS-ES+ : Validates molecular weight and isotopic patterns .
  • HPLC : Assesses purity (>95% is typical for biologically active compounds) .

Q. What spectroscopic methods are most reliable for characterizing the nitro and phenolic functional groups in this compound?

Methodological Answer:

  • Nitro Group :
    • IR Spectroscopy : Strong asymmetric and symmetric stretching vibrations near 1520 cm⁻¹ and 1340 cm⁻¹, respectively .
    • ¹H NMR : Deshielding effects on adjacent aromatic protons due to the electron-withdrawing nitro group .
  • Phenolic Hydroxyl :
    • UV-Vis : Absorption shifts in basic vs. acidic media due to deprotonation .
    • ¹³C NMR : Carbon adjacent to the hydroxyl group appears downfield (~150–160 ppm) .

Q. How does the hexyl chain influence the compound’s solubility and reactivity in various solvents?

Methodological Answer:

  • Solubility : The hexyl chain enhances lipophilicity, making the compound more soluble in organic solvents (e.g., DCM, ethyl acetate) than in water. This requires solvent optimization for biological assays (e.g., DMSO for stock solutions, diluted in aqueous buffers) .
  • Reactivity : The chain’s electron-donating effect may stabilize intermediates during synthesis but has minimal impact on electrophilic aromatic substitution due to its para position relative to the reactive site .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data observed for 5-Hexyl-2-(3-nitrophenoxy)phenol across different assay conditions?

Methodological Answer:

  • Controlled Solvent Systems : Use standardized solvent systems (e.g., ≤1% DMSO) to avoid interference with cellular membranes or protein targets .
  • Purity Validation : Reassess compound purity via HPLC to rule out byproducts (e.g., incomplete demethylation or oxidation products) .
  • Dose-Response Curves : Perform assays across a wider concentration range to identify non-linear effects, such as aggregation at high concentrations .

Q. What strategies are recommended for optimizing the regioselectivity of nitrophenoxy group introduction during derivative synthesis?

Methodological Answer:

  • Catalytic Systems : Use CuI to promote Ullmann-type coupling, favoring ortho/para substitution patterns .
  • Protecting Groups : Temporarily protect reactive hydroxyl groups (e.g., acetylation) to direct nitration to the desired position .
  • Computational Predictors : Apply DFT calculations to model transition states and predict regioselectivity before experimental trials .

Q. In SAR studies, how can computational modeling complement experimental data to elucidate the pharmacophore of 5-Hexyl-2-(3-nitrophenoxy)phenol?

Methodological Answer:

  • Molecular Docking : Map the compound’s interactions with target proteins (e.g., InhA in Mycobacterium tuberculosis) to identify critical hydrogen bonds with the nitro and hydroxyl groups .
  • QSAR Models : Corrogate electronic parameters (e.g., Hammett σ values for the nitro group) with bioactivity to prioritize derivatives for synthesis .
  • MD Simulations : Assess the hexyl chain’s role in membrane permeability or target binding pocket accommodation .

Q. How can crystallographic data resolve ambiguities in the tautomeric forms of 5-Hexyl-2-(3-nitrophenoxy)phenol?

Methodological Answer:

  • XRD Analysis : Single-crystal X-ray diffraction definitively assigns the enol-keto equilibrium. For example, confirmed the enol form via hydrogen-bonding patterns in the crystal lattice .
  • Solid-State NMR : Compare chemical shifts with solution-state data to detect tautomeric shifts upon crystallization .

Q. What experimental controls are essential when studying this compound’s metal-complexation behavior in analytical chemistry applications?

Methodological Answer:

  • Blank Titrations : Account for solvent or buffer interactions with metal ions (e.g., Fe³⁺ in acetate buffer) .
  • Competitive Ligands : Include chelators like EDTA to confirm specificity for the target metal .
  • pH Monitoring : Adjust and stabilize pH to prevent precipitation (e.g., Fe³⁺ hydrolyzes above pH 3) .

Q. Tables for Quick Reference

Key Analytical Data Technique Typical Observations Reference
Nitro Group ConfirmationIR SpectroscopyPeaks at 1520 cm⁻¹ (asym) and 1340 cm⁻¹ (sym)
Phenolic Hydroxyl Validation¹³C NMRDownfield shift (~150–160 ppm)
Purity AssessmentHPLCSingle peak with retention time ~12 min

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